N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound characterized by its unique structure, which includes chlorobenzyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of chlorobenzyl and nitro groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Sodium hydroxide, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a similar structural motif, used in supramolecular chemistry.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): Another compound with related chemical properties.
Uniqueness
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22Cl2N6O3 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]butanamide |
InChI |
InChI=1S/C20H22Cl2N6O3/c1-12-19(14(3)27(24-12)11-15-6-8-16(21)9-7-15)23-17(29)5-4-10-26-13(2)18(22)20(25-26)28(30)31/h6-9H,4-5,10-11H2,1-3H3,(H,23,29) |
InChI Key |
INCJEMPLSCAZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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